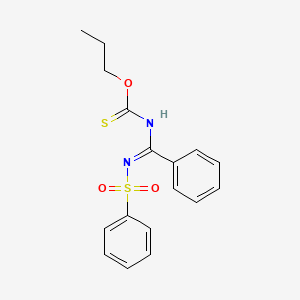
(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of Schiff base, which are typically synthesized by condensing a primary amine with a carbonyl compound . They are known for their wide range of applications in coordination chemistry and catalysis .
Synthesis Analysis
Schiff bases can be synthesized and characterized by elemental analyses, UV–VIS and IR spectroscopy, and single crystal X-ray determination . The structure often comprises two independent and similar molecules .Molecular Structure Analysis
In a typical Schiff base molecule, the molecules adopt an E configuration about the azomethine C–N double bond . The complex often crystallizes in a specific space group, and the molecules are usually coplanar as a result of intramolecular hydrogen bonds .Chemical Reactions Analysis
Schiff base complexes have been playing an important role in the development of coordination chemistry related to catalysis and enzymatic reactions . They are also used as ion-selective electrodes .Physical And Chemical Properties Analysis
Schiff base complexes often show interesting physical and chemical properties. For example, they can show optical absorption bands in the visible region due to their extended delocalization of the π electrons along the polymer backbone .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate and related compounds have been studied for their synthesis methods, chemical properties, and potential applications in organic chemistry. For instance, investigations into the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives have highlighted various strategies for the imination of key sulfoxide compounds, including the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents. These studies demonstrate the compound's role in the development of pseudo-dipeptides, which show intriguing conformational properties in solution, indicating potential applications in peptide chemistry and drug design (Tye & Skinner, 2002).
Catalytic and Synthetic Applications
Research into asymmetric reactions, such as the Mannich reaction, has utilized derivatives of phenylsulfonyl compounds to synthesize chiral amino carbonyl compounds. This highlights the utility of this compound and its analogs in asymmetric synthesis, providing a pathway to produce compounds with significant stereochemical complexity. Such methodologies can be crucial for the synthesis of biologically active molecules and pharmaceuticals (Yang, Pan, & List, 2009).
Applications in Heterocyclic Chemistry
The compound and its derivatives have been utilized in the synthesis of heterocyclic compounds, such as benzimidazoles, benzoxazoles, and benzothiazoles. This involves reactions with arylsulfonyl(thio)propionic acids and various nucleophiles, leading to a series of new 2-substituted benzazoles. These reactions are significant for the development of compounds with potential pharmaceutical applications, offering a broad range of biological activities (Moskvichev et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
O-propyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-2-13-22-17(23)18-16(14-9-5-3-6-10-14)19-24(20,21)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVAYTMKZPIXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=S)N/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
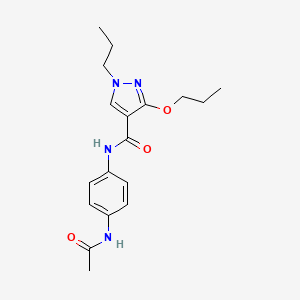

![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)
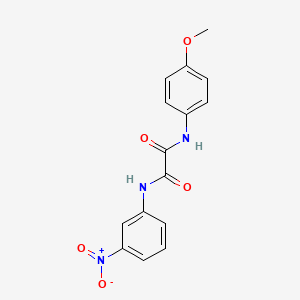

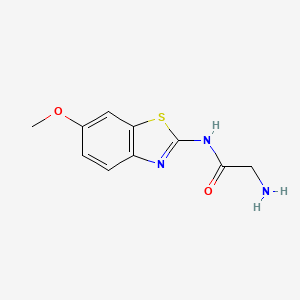
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)
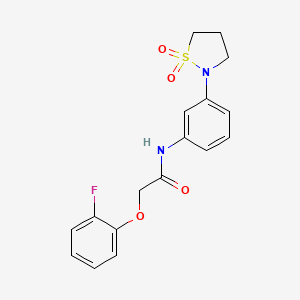
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2716678.png)
